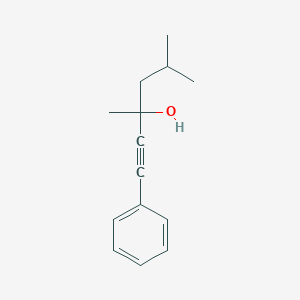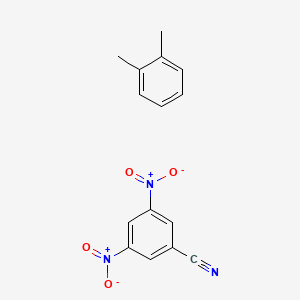
3,5-Dinitrobenzonitrile--1,2-xylene (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dinitrobenzonitrile–1,2-xylene (1/1) is a chemical compound with the molecular formula C15H13N3O4. It is a combination of 3,5-dinitrobenzonitrile and 1,2-xylene in a 1:1 ratio. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitrobenzonitrile typically involves the nitration of benzonitrile. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The nitration process introduces nitro groups at the 3 and 5 positions of the benzonitrile ring.
1,2-Xylene is an aromatic hydrocarbon that can be obtained through the catalytic reforming of petroleum naphtha. The combination of 3,5-dinitrobenzonitrile and 1,2-xylene in a 1:1 ratio can be achieved through a simple mixing process under controlled conditions.
Industrial Production Methods
Industrial production of 3,5-dinitrobenzonitrile–1,2-xylene involves large-scale nitration and purification processes. The nitration is performed in reactors equipped with cooling systems to control the exothermic reaction. The product is then purified through crystallization and filtration techniques to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
3,5-Dinitrobenzonitrile–1,2-xylene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3,5-diaminobenzonitrile.
Substitution: Formation of various substituted benzonitrile derivatives depending on the substituent introduced.
科学研究应用
3,5-Dinitrobenzonitrile–1,2-xylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,5-dinitrobenzonitrile–1,2-xylene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing the activity of enzymes. The aromatic ring structure allows for interactions with various biological molecules, affecting cellular pathways and processes.
相似化合物的比较
Similar Compounds
3,5-Dinitrobenzonitrile: Similar in structure but lacks the xylene component.
1,2-Xylene: An aromatic hydrocarbon without the nitro and nitrile groups.
3,5-Diaminobenzonitrile: A reduced form of 3,5-dinitrobenzonitrile.
Uniqueness
3,5-Dinitrobenzonitrile–1,2-xylene is unique due to its combination of nitro, nitrile, and xylene components, which confer distinct chemical and physical properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
674776-11-5 |
|---|---|
分子式 |
C15H13N3O4 |
分子量 |
299.28 g/mol |
IUPAC 名称 |
3,5-dinitrobenzonitrile;1,2-xylene |
InChI |
InChI=1S/C8H10.C7H3N3O4/c1-7-5-3-4-6-8(7)2;8-4-5-1-6(9(11)12)3-7(2-5)10(13)14/h3-6H,1-2H3;1-3H |
InChI 键 |
MVPKONCSDKHAKG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


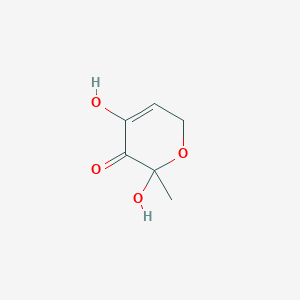

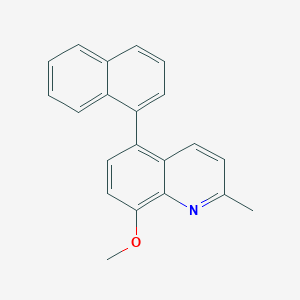

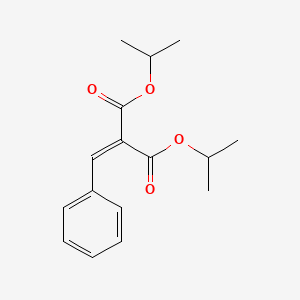
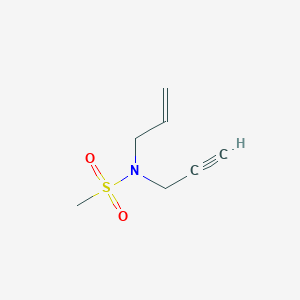
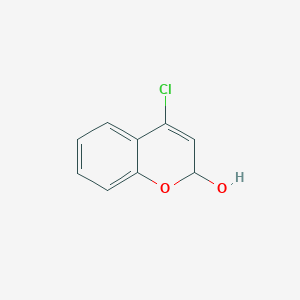
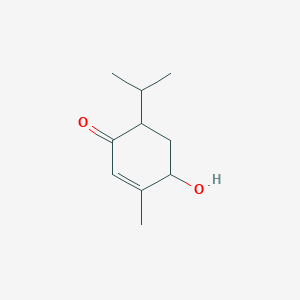
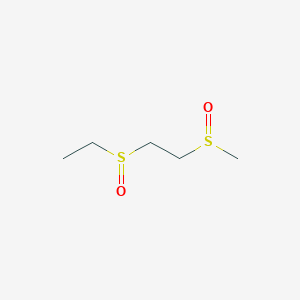
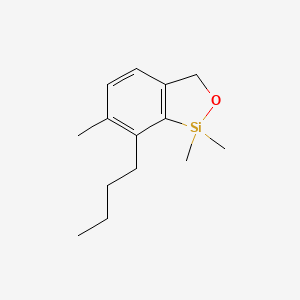
![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethyl]-9H-fluorene](/img/structure/B12548394.png)
![Disulfide, bis[(1,1-dimethylethyl)sulfonyl]](/img/structure/B12548396.png)
